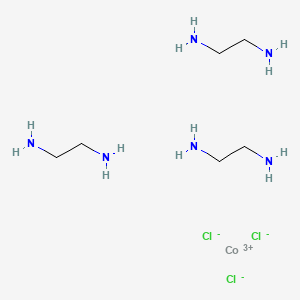
(OC-6-11-A)Tris(1,2-ethanediamine-N,N')cobalt(3+) trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is a coordination compound featuring cobalt in its +3 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride typically involves the reaction of cobalt(III) chloride with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous solution, where cobalt(III) chloride is dissolved and then mixed with an excess of 1,2-ethanediamine. The mixture is heated to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification process may involve additional steps such as filtration and drying to obtain the compound in its purest form.
化学反応の分析
Types of Reactions
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride has several applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and chiral properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
作用機序
The mechanism of action of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride involves its interaction with molecular targets through coordination bonds. The compound can interact with nucleophiles and electrophiles, facilitating various chemical reactions. Its chiral properties also play a role in its interactions with other chiral molecules, making it useful in asymmetric synthesis and catalysis.
類似化合物との比較
Similar Compounds
- (OC-6-11)-Tris(1,2-ethanediamine-N,N’)rhodium(3+) chloride
- Cobalt(3+), tris(1,2-ethanediamine-N,N’)-, trichloride
Uniqueness
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is unique due to its specific chiral properties and the stability of the cobalt(III) center
特性
CAS番号 |
23778-88-3 |
|---|---|
分子式 |
C6H24Cl3CoN6 |
分子量 |
345.6 g/mol |
IUPAC名 |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChIキー |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
正規SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





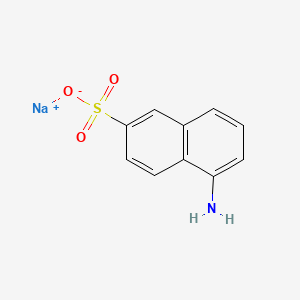



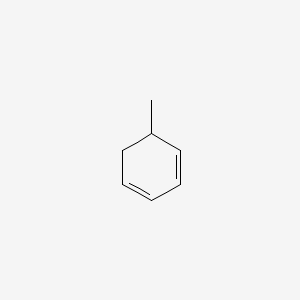
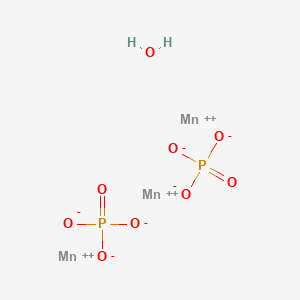
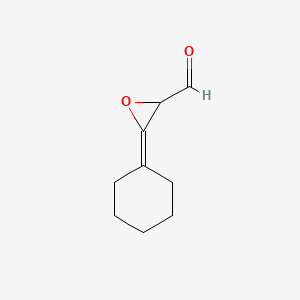
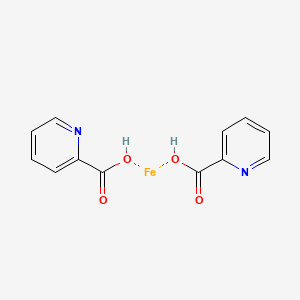
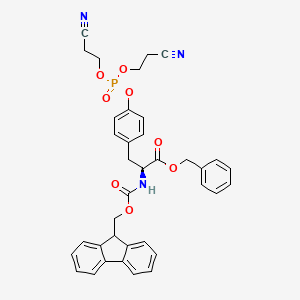
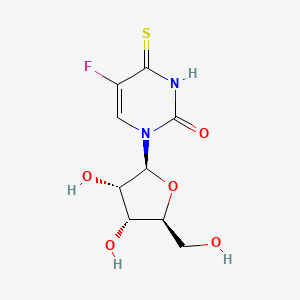
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
